2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5OS/c1-9-14(26-22-21-9)15(25)24-5-4-10-7-23(8-12(10)24)13-3-2-11(6-20-13)16(17,18)19/h2-3,6,10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIIAHXALHNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of trifluoromethyl and octahydropyrrolo groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole nucleus can effectively inhibit the growth of various bacteria and fungi.
| Microorganism | Inhibition (%) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 81 - 91 | 20 - 28 |
| Escherichia coli | 58 - 66 | 32 - 42 |
| Candida albicans | 58 - 66 | 24 - 26 |
The above table summarizes the antimicrobial efficacy of certain thiadiazole derivatives against common pathogens, demonstrating their potential as therapeutic agents in treating infections .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. A notable study investigated a series of new thiadiazoles against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results are summarized below:
| Compound | IC50 (HepG-2) | IC50 (A-549) |
|---|---|---|
| Compound 20b | 4.37 ± 0.7 μM | 8.03 ± 0.5 μM |
| Cisplatin | 0.95 ± 0.9 μM | 1.40 ± 1.1 μM |
These findings indicate that compound 20b demonstrates promising cytotoxicity comparable to the standard drug cisplatin, highlighting its potential as an anticancer agent .
The biological activity of thiadiazole compounds can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, crucial for cancer cell proliferation.
- Targeting Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with key kinases involved in tumorigenesis.
- Antimicrobial Mechanisms : Thiadiazoles disrupt bacterial cell wall synthesis and function through various biochemical pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiadiazole derivatives against S. aureus and E. coli, demonstrating significant inhibition rates and low MIC values compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro studies on HepG-2 and A-549 cells showed that specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Derivatives of 4-methyl-1,2,3-thiadiazole have shown promising antimicrobial properties. For instance, a study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against various pathogens . The incorporation of the thiadiazole moiety is critical in enhancing the bioactivity of these compounds.
- CCK2 Receptor Modulation
- Antiviral Properties
Material Science Applications
-
Fluorinated Compounds
- The trifluoromethyl group in this compound enhances its stability and performance in material science applications, particularly in the development of advanced polymers and coatings that require high thermal and chemical resistance.
-
Organic Electronics
- The structural characteristics of this compound suggest potential uses in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties and stability under operational conditions.
Case Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi. The results indicated that modifications at the thiadiazole position significantly influenced their efficacy, with some compounds achieving MIC values comparable to established antibiotics .
Case Study 2: CCK2 Modulation
A patent described the synthesis of thiadiazole-based compounds that selectively modulate the CCK2 receptor. In vitro studies showed that these compounds could inhibit receptor activity effectively, suggesting their potential as therapeutic agents for gastrointestinal diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s closest analogs include derivatives with thiazole, pyrimidine, or pyrrolopyridine cores (Table 1).
Table 1. Comparative Analysis of Structural and Functional Properties
Key Observations:
Core Structure Flexibility :
- The target compound’s octahydropyrrolo[2,3-c]pyrrol scaffold distinguishes it from pyrimidine-based analogs (e.g., compounds 1 and 3), which are more planar and aromatic. This bicyclic system may enhance 3D binding interactions in enzyme pockets .
- Pyrrolopyridine derivatives (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine) share fused nitrogen-containing rings but lack the thiadiazole-carbonyl linkage .
The 5-(trifluoromethyl)pyridine moiety increases hydrophobicity and resistance to oxidative metabolism compared to pyrimidine-carbonitrile groups in analogs 1 and 3 .
Preparation Methods
Cyclization of Linear Precursors
Linear diamines or dipeptides undergo cyclization in the presence of dehydrating agents. For example, a protected pyrrolidine derivative with pendant amine groups can be subjected to Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the bicyclic framework. Hydrogenation or catalytic reduction (e.g., Pd/C, H₂) is then employed to saturate double bonds, yielding the octahydro structure.
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst (ruthenium-based) facilitates RCM of diene precursors to form the pyrrolopyrrolidine skeleton. This method offers stereochemical control, critical for achieving the desired cis or trans ring junction. Post-metathesis hydrogenation ensures full saturation of the bicyclic system.
Key Reaction Conditions:
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Catalyst : Grubbs II (5–10 mol%)
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Solvent : Dichloromethane or toluene
-
Temperature : 40–60°C
Preparation of 5-(Trifluoromethyl)Pyridine
The trifluoromethylpyridine subunit is synthesized via halogen exchange reactions, as detailed in fluorination patents.
Fluorination of Trichloromethylpyridine Precursors
The patent US4650875A describes the liquid-phase reaction of 2-chloro-5-(trichloromethyl)pyridine with anhydrous HF under superatmospheric pressure (5–1,200 psig) using FeCl₃ or FeF₃ as catalysts.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ (1–10 mol%) |
| Temperature | 150–250°C |
| Pressure | 15–1,200 psig |
| Reaction Time | 1–100 hours |
| Yield | 70–85% |
This method avoids decomposition pathways common in vapor-phase fluorination, ensuring higher purity.
Alternative Routes: Direct Trifluoromethylation
Copper-mediated cross-coupling of pyridine halides with CF₃ sources (e.g., TMSCF₃) provides a milder alternative. However, this approach suffers from lower yields (~50%) due to competing side reactions.
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride
The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is derived from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS 18212-20-9), a commercially available intermediate.
Hydrolysis and Activation
Yield Data:
| Step | Yield |
|---|---|
| Hydrolysis | 80% |
| Chlorination | 95% |
Final Coupling and Assembly
The three subunits are combined via sequential coupling reactions:
Acylation of Octahydropyrrolo[2,3-c]Pyrrole
The octahydropyrrolo[2,3-c]pyrrole core is treated with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in dichloromethane, using triethylamine as a base. The reaction proceeds at 0–25°C for 4–6 hours.
Optimization Insights:
-
Excess acyl chloride (1.2 equiv) improves yield.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Suzuki-Miyaura Coupling with Trifluoromethylpyridine
The intermediate from Step 4.1 undergoes palladium-catalyzed cross-coupling with 5-(trifluoromethyl)pyridinylboronic acid.
| Condition | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
| Yield | 65–75% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/water. Analytical data (HPLC, NMR, HRMS) confirm identity and purity.
Critical Purity Metrics:
-
HPLC Purity : >98%
-
Melting Point : 132–134°C
Q & A
Q. How to address stability issues under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 1–10, 37°C) over 72 hours. Monitor degradation via UPLC-UV and identify byproducts using HRMS. Stabilize the compound via salt formation (e.g., hydrochloride) or formulation with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
